Off-target effects of Estrogen receptor-agonist-1 in cell culture

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Compound of Interest

Compound Name: Estrogen receptor-agonist-1

Cat. No.: B15543569

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Technical Support Center: Estrogen Receptor-Agonist-1 (ERA-1)

Welcome to the technical support center for **Estrogen Receptor-Agonist-1** (ERA-1). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential off-target effects observed during in-vitro experiments with ERA-1.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular response to ERA-1 in our estrogen receptor (ER) negative cell line. How is this possible?

A1: This is a documented phenomenon and can be attributed to several off-target mechanisms of ERA-1. The most common is the activation of the G-protein coupled estrogen receptor (GPER), which is expressed in many cell types, including some that are negative for the classical nuclear estrogen receptors (ERα and ERβ).[1][2] ERA-1 can also interact with other cellular receptors or signaling molecules in an ER-independent manner.[3][4] We recommend performing a receptor expression analysis to confirm the presence of GPER or other potential off-target receptors in your cell line.

Q2: Our cells are undergoing apoptosis at concentrations of ERA-1 where we expect to see agonistic activity. What could be the cause?



A2: ERA-1, like other estrogenic compounds, can induce programmed cell death or apoptosis through both ER-dependent and ER-independent pathways.[5][6][7] At certain concentrations, the pro-apoptotic signaling may override the intended agonistic effects. This can be mediated by the activation of death receptor signaling pathways or by inducing cellular stress.[8][9] We advise performing a dose-response curve for cell viability to identify the optimal concentration for your desired effect and to assess for apoptosis using methods such as Annexin V staining or caspase activity assays.

Q3: We are seeing activation of the MAPK/ERK and PI3K/Akt pathways in response to ERA-1, which is not consistent with classical ER signaling in our system. Why is this happening?

A3: This is likely due to the activation of the G-protein coupled estrogen receptor (GPER) by ERA-1.[1][10] GPER activation can lead to the transactivation of the epidermal growth factor receptor (EGFR), which in turn stimulates downstream signaling cascades including the MAPK/ERK and PI3K/Akt pathways.[1][11] This rapid, non-genomic signaling is a known off-target effect of some estrogen receptor agonists.[10][12]

Q4: How can we confirm that the observed effects are off-target and not mediated by the classical estrogen receptor?

A4: To differentiate between on-target and off-target effects, we recommend a multi-pronged approach. First, use an ER antagonist, such as Fulvestrant (ICI 182,780), in conjunction with ERA-1. If the effect persists, it is likely ER-independent. Second, you can use cell lines that have had the estrogen receptor gene (ESR1) knocked out using CRISPR/Cas9 technology.[13] If ERA-1 still elicits the response in these knockout cells, it confirms an off-target mechanism. Finally, assessing the activation of known off-target pathways, such as GPER signaling, can provide further evidence.

Troubleshooting Guides Issue 1: Unexpected Cell Death or Cytotoxicity

Symptoms:

- Reduced cell viability in MTT or other proliferation assays.
- Increased apoptosis detected by Annexin V/PI staining or caspase assays.



• Morphological changes consistent with cell death (e.g., cell shrinkage, membrane blebbing).

Possible Causes and Solutions:

Possible Cause	Troubleshooting Steps
ERA-1 concentration is too high, leading to off-target toxicity.	Perform a detailed dose-response curve to determine the optimal concentration range for agonistic activity versus cytotoxicity.
Activation of pro-apoptotic pathways.	Investigate the involvement of caspase cascades and death receptor signaling using specific inhibitors or Western blotting for key apoptotic proteins (e.g., cleaved PARP, Caspase-3).[8]
ER-independent induction of apoptosis.	Test the effect of ERA-1 in the presence of a potent ER antagonist (e.g., Fulvestrant) or in ER-knockout cells to confirm the off-target nature of the cytotoxicity.[6][13]

Issue 2: Inconsistent or Unexpected Signaling Pathway Activation

Symptoms:

- Phosphorylation of kinases such as ERK, Akt, or Src that are not typically associated with ER agonism in your model.
- Increased intracellular calcium levels or cAMP production.

Possible Causes and Solutions:



Possible Cause	Troubleshooting Steps
Activation of G-protein coupled estrogen receptor (GPER).	- Use a GPER-specific antagonist (e.g., G15) to see if the signaling event is blocked Perform a GPER knockdown using siRNA or shRNA and re-stimulate with ERA-1.[2]
Transactivation of receptor tyrosine kinases (e.g., EGFR).	- Use an EGFR inhibitor (e.g., Gefitinib) to determine if the downstream signaling is dependent on EGFR activation Analyze the phosphorylation status of EGFR upon ERA-1 treatment.[1]
Interaction with other off-target receptors.	- Conduct a literature search for known off- target interactions of similar compounds Consider a broad-spectrum kinase inhibitor panel or a receptor screening service to identify potential unintended targets.[14]

Quantitative Data Summary

The following tables provide representative quantitative data for ERA-1 based on known off-target effects of similar estrogen receptor agonists.

Table 1: Receptor Binding Profile of ERA-1

Receptor	Binding Affinity (Ki, nM)
Estrogen Receptor α (ERα)	0.5
Estrogen Receptor β (ERβ)	1.2
G-protein coupled estrogen receptor (GPER)	50
Histamine H1 Receptor	500
Muscarinic M1 Receptor	>1000
Dopamine D2 Receptor	>1000



Table 2: Functional Activity of ERA-1 on Off-Target Pathways

Assay	Cell Line	EC50 / IC50 (nM)
ER-dependent ERE-Luciferase Reporter	MCF-7	1.0
GPER-mediated cAMP Production	HEK293T-GPER	75
EGFR Phosphorylation	SKBR3	120
ERK1/2 Phosphorylation	MDA-MB-231	150
Apoptosis Induction (Annexin V)	HeLa	800

Experimental Protocols

Protocol 1: Assessing GPER Activation via cAMP Assay

Objective: To determine if ERA-1 activates GPER signaling by measuring changes in intracellular cyclic AMP (cAMP) levels.

Methodology:

- Cell Culture: Plate HEK293T cells stably expressing GPER in a 96-well plate and allow them to adhere overnight.
- Compound Preparation: Prepare a serial dilution of ERA-1 and a positive control (e.g., G-1, a GPER-specific agonist).
- Treatment: Replace the culture medium with serum-free medium containing a
 phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes. Add the diluted
 compounds to the wells and incubate for an additional 15-30 minutes.
- Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP competition ELISA kit according to the manufacturer's instructions.



 Data Analysis: Plot the cAMP concentration against the log of the compound concentration to determine the EC50 value.

Protocol 2: Differentiating On-Target vs. Off-Target Effects using CRISPR/Cas9 Knockout Cells

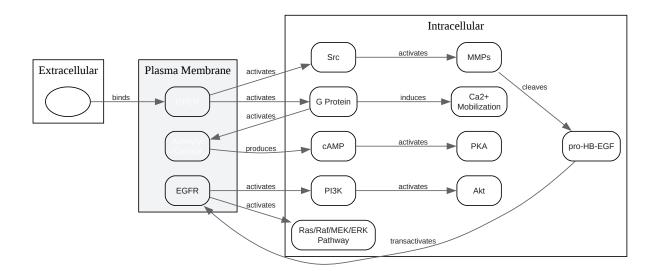
Objective: To confirm if an observed effect of ERA-1 is independent of the classical estrogen receptor.

Methodology:

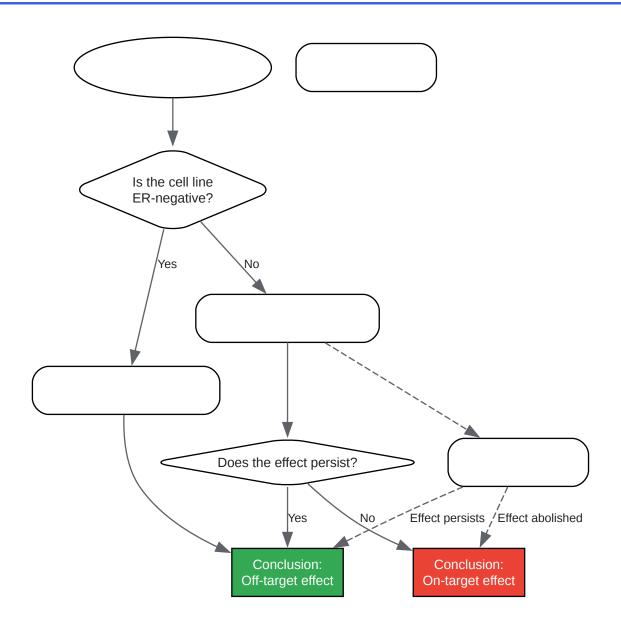
- Cell Line Generation: Generate an ERα (ESR1) knockout cell line from your parental cell line using CRISPR/Cas9 technology. Validate the knockout by Western blot or qPCR.
- Experimental Setup: Plate both the parental (wild-type) and the ESR1-knockout cell lines.
- Treatment: Treat both cell lines with a range of concentrations of ERA-1.
- Functional Assay: Perform the functional assay of interest (e.g., cell viability assay, Western blot for a specific signaling molecule).
- Data Analysis: Compare the dose-response curves between the wild-type and knockout cells. A lack of response or a significant rightward shift in the EC50 in the knockout cells indicates an on-target effect, while a similar response in both cell lines points to an off-target mechanism.[13]

Visualizations









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